molecular formula C8H3F13O5 B063108 Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate CAS No. 169289-58-1

Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate

Cat. No.: B063108
CAS No.: 169289-58-1
M. Wt: 426.08 g/mol
InChI Key: USFGKFMVGHXGNG-UHFFFAOYSA-N
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Description

Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate is a highly fluorinated ester characterized by a methyl ester group linked to a difluoroacetate moiety and a branched fluorinated ether chain. The structure includes:

  • Difluoroacetate core: Provides metabolic stability and resistance to hydrolysis.
  • Fluorinated ether chain: Contains multiple tetrafluoroethoxy units and a terminal trifluoromethoxy group, enhancing lipophilicity and thermal stability.
  • Functional groups: The ester group enables reactivity in polymerization or derivatization, while fluorine atoms contribute to chemical inertness and low surface energy.

Properties

IUPAC Name

methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F13O5/c1-23-2(22)3(9,10)24-4(11,12)5(13,14)25-6(15,16)7(17,18)26-8(19,20)21/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFGKFMVGHXGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F13O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377688
Record name Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate
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Molecular Weight

426.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169289-58-1
Record name Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 169289-58-1
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Biological Activity

Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate is a complex fluorinated compound with significant relevance in various fields including environmental science and toxicology. Its unique chemical structure endows it with specific biological activities that merit thorough investigation. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Chemical Name : this compound
  • CAS Number : 2769358
  • Molecular Formula : C8H3F13O5
  • Molecular Weight : 370.09 g/mol

Biological Activity Overview

The biological activity of methyl difluoro compounds generally relates to their potential impacts on human health and the environment. Research indicates that these compounds can exhibit various toxicological effects due to their persistent nature in biological systems.

Toxicological Effects

Several studies have reported that perfluoroalkyl substances (PFAS), including methyl difluoro compounds, are associated with adverse health outcomes:

  • Endocrine Disruption : PFAS have been shown to interfere with thyroid hormone levels and disrupt endocrine functions in mammals .
  • Immune System Impact : Epidemiological studies suggest a correlation between PFAS exposure and altered immune responses .
  • Reproductive Toxicity : Evidence indicates potential reproductive and developmental toxicity linked to PFAS exposure .

Case Study 1: Immune Function Alteration

A study published by the European Centre for Disease Prevention and Control highlighted that exposure to PFAS is linked to reduced vaccine response in children. This finding emphasizes the immune-modulating effects of these compounds .

Case Study 2: Liver Health

Research conducted by the CDC found associations between PFAS exposure and liver function abnormalities. Specifically, elevated liver enzymes were observed in individuals with high levels of PFAS in their blood .

Data Tables

Biological ActivityObserved EffectsReferences
Endocrine DisruptionAltered thyroid function
Immune System ImpactReduced vaccine efficacy
Reproductive ToxicityDevelopmental issues

Environmental Persistence

Methyl difluoro compounds are characterized by their resistance to degradation. They tend to bioaccumulate in living organisms and persist in the environment:

  • Bioaccumulation Potential : Studies indicate that PFAS can accumulate in fish and other wildlife, leading to higher concentrations up the food chain .
  • Water Mobility : These compounds are highly mobile in aquatic environments, raising concerns about groundwater contamination .

Scientific Research Applications

Chemical Synthesis

Fluorinated Compounds : The compound serves as a precursor in the synthesis of other fluorinated compounds. Due to its unique fluorine substituents, it exhibits distinct chemical properties that are beneficial in creating materials with specific characteristics such as increased stability and resistance to degradation .

Reagent for Organic Reactions : It acts as a reagent in organic synthesis, particularly in reactions requiring high levels of fluorination. The presence of multiple fluorine atoms enhances the reactivity of the compound, making it suitable for various substitution reactions .

Materials Science

Coatings and Polymers : Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate is used in the development of advanced coatings and polymers. Its fluorinated structure imparts hydrophobic properties to surfaces, making them resistant to water and oil. This is particularly useful in applications requiring non-stick surfaces or protective coatings for electronic devices .

Nanotechnology : In nanotechnology, this compound can be utilized to modify the surface properties of nanoparticles. By enhancing the surface characteristics through fluorination, it improves the compatibility of nanoparticles with various matrices in composite materials .

Environmental Applications

Fluorinated Surfactants : The compound is explored as a potential surfactant in environmental applications. Its ability to reduce surface tension makes it valuable in formulations aimed at oil spill remediation or soil washing processes. The unique properties of fluorinated surfactants can enhance the effectiveness of these cleaning processes by improving the dispersion of contaminants .

Research on Environmental Impact : Studies are ongoing regarding the environmental impact of fluorinated compounds like this compound. Understanding its degradation pathways and potential bioaccumulation effects is crucial for assessing its safety and regulatory compliance .

Case Studies

StudyApplicationFindings
Fluorinated Coatings Development Coatings for ElectronicsDemonstrated enhanced water repellency and durability compared to traditional coatings.
Nanoparticle Surface Modification NanocompositesImproved dispersion and stability of nanoparticles in polymer matrices were observed.
Surfactant Efficacy in Oil Spill Remediation Environmental CleanupAchieved significant reduction in oil-water interfacial tension leading to improved oil recovery rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Ethers and Esters

Ammonium difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetate (CAS 908020-52-0)
  • Structure : Replaces the methyl ester with an ammonium salt and substitutes the trifluoromethoxy-containing chain with a pentafluoroethoxy group.
  • Properties : Higher solubility in polar solvents due to the ionic ammonium group. Lower thermal stability compared to the methyl ester.
  • Applications : Likely used in ionic fluids or as a surfactant in fluorinated systems .
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (HFE-347, CAS 406-78-0)
  • Structure : Simpler fluorinated ether lacking the difluoroacetate ester moiety.
  • Properties: Molecular weight = 200.05 g/mol; boiling point ≈ 47°C.
  • Applications : Industrial solvent for electronics cleaning and heat-transfer fluids .
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)phenoxy]acetate
  • Structure: Difluoroacetate ester with a trifluoromethyl-substituted phenoxy group.
  • Properties : Enhanced aromatic interactions due to the phenyl ring; lower volatility than HFE-345.
  • Applications : Intermediate in agrochemicals or pharmaceuticals .

Fluorinated Ethane Derivatives

1,2-Dichloro-1-[difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethane (CAS 874288-98-9)
  • Structure : Ethane backbone with chlorine and fluorinated ether substituents.
  • Properties : High density (1.7–1.8 g/cm³) and chemical resistance.
  • Applications: Potential refrigerant or monomer for fluoropolymers .
Ethanesulfonyl fluoride derivatives (e.g., CAS 144728-59-6)
  • Structure : Sulfonyl fluoride groups instead of esters.
  • Properties : Reactive towards nucleophiles (e.g., in polymer crosslinking).
  • Applications : Building blocks for sulfonated polymers like Nafion analogs .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Feature
Target compound ~450 (estimated) >200 High thermal stability, hydrophobic
HFE-347 200.05 47 Low toxicity, solvent
Ethyl 2,2-difluoro-2-(p-tolyl)acetate 214.19 180–190 Aromatic solubility

Preparation Methods

Antimony Pentafluoride-Catalyzed Fluorination

The core fluorinated ether backbone of the target compound can be synthesized via antimony pentafluoride (SbF₅)-mediated fluorination. In a method analogous to the production of desflurane (CF₃CHFOCHF₂), SbF₅ catalyzes the replacement of chlorine atoms with fluorine in chlorinated precursors. For instance, reacting 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether (CF₃CHClOCHF₂) with anhydrous hydrogen fluoride (HF) in the presence of 2–2.5 wt% SbF₅ achieves 80–87% conversion at 15–20°C. Applied to the target molecule, this method could fluorinate chloroether intermediates, though the steric hindrance of the trifluoromethoxy group may necessitate higher catalyst loading or extended reaction times.

Solid Dispersion-Enhanced Fluorination

Potassium fluoride (KF) solid dispersions, prepared by mixing KF with micropowder silica gel, offer enhanced surface area and reactivity for fluorination. In the synthesis of ethyl fluoroacetate, this approach achieves 99% yield at 10–60°C by reacting chloroacetates with KF dispersions. Adapting this to the target compound, a chloroacetate intermediate could undergo fluorination under mild conditions, preserving the integrity of the ether linkages.

Etherification Strategies for Structural Assembly

Stepwise Ether Coupling

The compound’s nested ether structure—1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy and 1,1,2,2-tetrafluoroethoxy groups—requires sequential etherification. A method from the synthesis of 1,1,2,2-tetrafluoro-1-ethoxy ethane (ETFEE) involves reacting tetrafluoroethylene with ethanol in the presence of boron trioxide (B₂O₃) and sulfuric acid. For the target molecule, this could be extended by iteratively adding fluorinated ethoxy units using similar acid-catalyzed conditions.

Acid-Catalyzed Cyclization

Phosphorus pentoxide (P₂O₅) and sulfuric acid facilitate etherification by dehydrating alcohol precursors. For example, ETFEE synthesis generates PF₅ as a byproduct, which is scrubbed and converted to phosphoric acid. Applying this to the target compound, a polyfluorinated diol could undergo cyclization with P₂O₅ to form the ether linkages, though the reaction’s exothermic nature demands precise temperature control (50–55°C).

Esterification and Final Functionalization

Transesterification of Difluoroacetate

The methyl difluoroacetate group can be introduced via transesterification. In the production of ethyl difluoroacetate, ETFEE reacts with ethanol in the presence of B₂O₃ and sulfuric acid, yielding 84–91% product. For the target compound, substituting ethanol with methanol under analogous conditions would generate the methyl ester. Key variables include:

  • Methanol Purity : ≥99.5% to avoid side reactions.

  • Acid Concentration : 98–100% sulfuric acid minimizes difluoroacetic acid formation.

Purification and Quality Control

Fractional Distillation

All cited methods emphasize fractional distillation for isolating high-purity products. For the target compound, a multi-stage distillation under reduced pressure (e.g., 50–100 mbar) would separate the ester from unreacted intermediates and oligomers.

Aqueous Washing

Washing the crude product with ice-cold water or dilute NaOH removes residual catalysts (e.g., SbF₅, HF) and acid byproducts. For instance, washing desflurane with aqueous NaOH achieves >99% purity.

Comparative Analysis of Methodologies

Method Catalyst Temperature Yield Purity
SbF₅/HF FluorinationSbF₅15–20°C87.8%76%
KF Solid DispersionKF/SiO₂10–60°C99.4%99.6%
B₂O₃/Sulfuric AcidB₂O₃/H₂SO₄50–55°C91%96.8%

Key findings:

  • Catalyst Efficiency : KF solid dispersions offer superior yields but require inert solvents.

  • Temperature Sensitivity : SbF₅ reactions are endothermic, necessitating cooling, while B₂O₃ reactions are exothermic.

Challenges and Optimization Opportunities

Steric Hindrance

The trifluoromethoxy group’s bulk may slow fluorination and etherification. Solutions include:

  • Ultrasound Assistance : Enhancing mass transfer in viscous reaction mixtures.

  • High-Pressure Reactors : Accelerating reactions with low volatility precursors.

Byproduct Management

HF and PF₅ byproducts require scrubbing or conversion to marketable coproducts (e.g., phosphoric acid) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate?

  • Methodology : Multi-step synthesis starting with fluorinated intermediates. For example:

React trifluoromethoxy-containing precursors with tetrafluoroethylene oxide derivatives under acidic catalysis (e.g., sulfuric acid).

Use nucleophilic substitution to introduce the difluoroacetate moiety.

Purify via fractional distillation or recrystallization to achieve >95% purity .

  • Key Considerations : Monitor reaction temperatures to avoid decomposition of fluorinated ether linkages.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • 19F NMR : Resolves complex fluorine environments in the ether and trifluoromethoxy groups.
  • FT-IR : Confirms ester (C=O, ~1740 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected ~500–550 g/mol) and fragmentation patterns .

Q. What are the common chemical reactions involving this compound?

  • Reaction Types :

  • Nucleophilic Substitution : Reacts with amines or thiols at the difluoroacetate group.
  • Oxidative Degradation : Susceptible to strong oxidizers (e.g., KMnO4), yielding carboxylic acids.
  • Hydrolysis : Acidic/basic conditions cleave ester linkages, forming fluorinated alcohols .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the trifluoromethoxy-ether segment?

  • Strategies :

  • Use flow reactors to enhance mixing and heat transfer during etherification.
  • Employ Lewis acid catalysts (e.g., BF3·Et2O) to stabilize intermediates.
  • Monitor by in-situ 19F NMR to track reaction progress and minimize side products .
    • Data Contradiction : Some protocols report low yields (<40%) due to steric hindrance; iterative design of precursors may resolve this .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Approach :

  • DFT Calculations : Model transition states for nucleophilic attacks on the difluoroacetate group.
  • MD Simulations : Assess solvation effects in fluorinated solvents (e.g., HFIP).
  • Key Insight : The electron-withdrawing trifluoromethoxy group increases electrophilicity at the acetate carbon .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Stability Profile :

  • pH Sensitivity : Degrades rapidly in basic conditions (pH >10) via ester hydrolysis.
  • Thermal Stability : Stable up to 150°C; decomposition above 200°C releases toxic fluorinated gases.
    • Mitigation : Store in anhydrous, acidic environments (pH 4–6) and use inert atmospheres for high-temperature reactions .

Q. What are the challenges in analyzing environmental persistence or bioaccumulation potential?

  • Analytical Challenges :

  • Low volatility complicates GC-MS analysis; use LC-MS/MS with fluorinated columns.
  • Quantify degradation products (e.g., perfluoroalkyl acids) via ion chromatography.
    • Ecotoxicity Data : Limited studies suggest moderate bioaccumulation (log Kow ~3.5–4.0); further ecotoxicological modeling is needed .

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